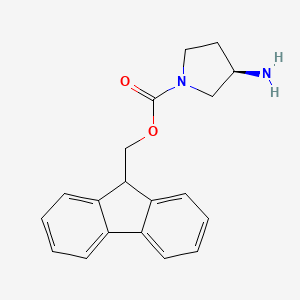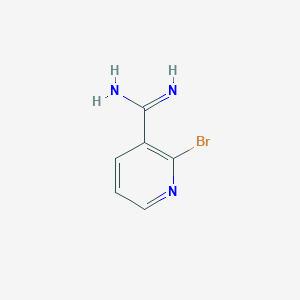
2-Bromonicotinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromonicotinimidamide is an organic compound that belongs to the class of brominated nicotinic acid derivatives It is characterized by the presence of a bromine atom attached to the nicotinimidamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromonicotinimidamide typically involves the bromination of nicotinimidamide. One common method is the direct bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Bromonicotinimidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed:
Substituted Nicotinimidamides: Formed through nucleophilic substitution.
Coupled Products: Resulting from coupling reactions with other aromatic compounds.
Scientific Research Applications
2-Bromonicotinimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromonicotinimidamide involves its interaction with specific molecular targets. The bromine atom enhances the compound’s reactivity, allowing it to form strong interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2-Bromonicotinic Acid: Another brominated derivative of nicotinic acid.
2-Bromo-3-pyridinecarboxamide: Similar structure with different functional groups.
Uniqueness: 2-Bromonicotinimidamide is unique due to its specific bromination pattern and the presence of the imidamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H6BrN3 |
|---|---|
Molecular Weight |
200.04 g/mol |
IUPAC Name |
2-bromopyridine-3-carboximidamide |
InChI |
InChI=1S/C6H6BrN3/c7-5-4(6(8)9)2-1-3-10-5/h1-3H,(H3,8,9) |
InChI Key |
VTHWFIKVEVFGBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



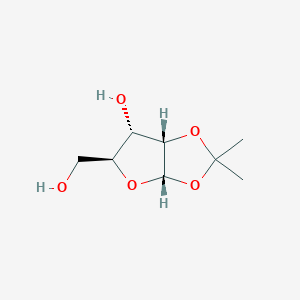
![(S)-2-((2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13129522.png)
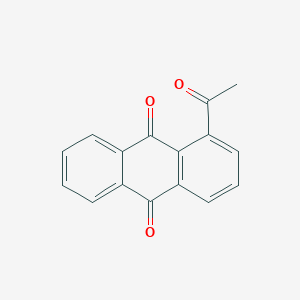
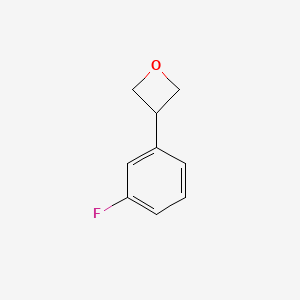
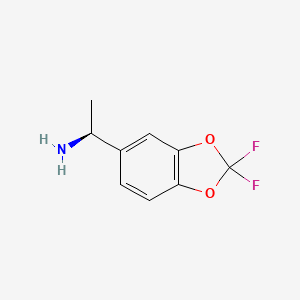
![8,20-Dibromo-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B13129550.png)
![16,18,22-Trioxa-13-aza-17-phosphatetracontanoicacid,17-hydroxy-12,23-dioxo-20-[[(9Z)-1-oxo-9-octadecenyl]oxy]-,17-oxide,monosodiumsalt,(20R,31Z)-](/img/structure/B13129553.png)
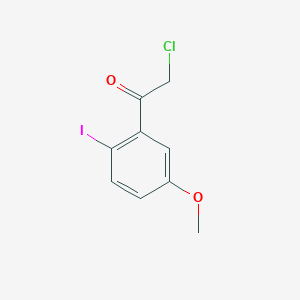

![2,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13129578.png)


